molecular formula C13H13N3O3 B7786202 (NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide

(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B7786202
M. Wt: 259.26 g/mol
InChI Key: KUZXLGYQMKTNRI-YRNVUSSQSA-N
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Description

(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyano group, a methoxyamino group, and a methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with cyanoacetamide in the presence of a base, followed by the addition of methoxyamine. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The methoxy and methoxyamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and methoxyamino group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-[(amino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide
  • (NZ,E)-2-cyano-N-[(hydroxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide
  • (NZ,E)-2-cyano-N-[(ethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxyamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-18-12-5-3-10(4-6-12)7-11(8-14)13(17)15-9-16-19-2/h3-7,9H,1-2H3,(H,15,16,17)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZXLGYQMKTNRI-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)N=CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)/N=C\NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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